3,4-Difluoro-phenoxyacetonitrile
Description
The Ascendancy of Fluorinated Organic Compounds in Modern Chemical Science
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical and life sciences. alfa-chemistry.com The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional stability to fluorinated compounds. alfa-chemistry.comwikipedia.org This stability, coupled with fluorine's high electronegativity and small size, can dramatically alter a molecule's physical, chemical, and biological properties. alfa-chemistry.comacs.orgyoutube.com These modifications include enhanced thermal stability, increased lipophilicity, and altered bioavailability, making fluorinated compounds invaluable in diverse fields. youtube.comnih.gov
In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The introduction of fluorine can lead to improved metabolic stability and binding affinity to biological targets. alfa-chemistry.comnih.gov Well-known examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. alfa-chemistry.com In material science, the unique properties of fluorinated compounds are harnessed in the creation of polymers with high chemical resistance and thermal stability, as well as in the development of liquid crystal displays. alfa-chemistry.comnih.gov
The Versatile Phenoxyacetonitrile (B46853) Scaffold in Synthesis and Medicine
The phenoxyacetonitrile structural motif is a valuable building block in organic synthesis and medicinal chemistry. cookechem.comcymitquimica.com It consists of a phenoxy group linked to an acetonitrile (B52724) moiety. cymitquimica.com This scaffold serves as a versatile intermediate for the synthesis of a wide range of more complex molecules. cookechem.com The nitrile group, with its inherent electron-withdrawing properties, can be readily converted into other functional groups such as amines and carboxylic acids, making it a key component in the construction of diverse molecular architectures. mdpi.com
The phenoxyacetonitrile core is present in various compounds with documented biological activities, including herbicidal properties. cymitquimica.com Its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals is well-established. cymitquimica.com For instance, it has been used in the synthesis of 2,4-dihydroxyphenoxyacetophenones and various substituted pyrimidines. cookechem.com
A Specific Focus on 3,4-Difluoro-phenoxyacetonitrile and its Isomers
Research into these difluoro- and trifluoro-substituted phenoxyacetonitriles is often driven by the quest for novel compounds with tailored electronic and biological profiles. The specific substitution pattern of the fluorine atoms can fine-tune the molecule's reactivity and interaction with biological targets. For example, difluorinated compounds are explored for their potential as antagonists for receptors like the dopamine (B1211576) D4 receptor, highlighting the importance of the fluorine substitution in achieving high binding affinity and selectivity. nih.gov The study of these isomers provides crucial structure-activity relationship (SAR) data, guiding the design of future molecules with optimized properties for various applications, from medicinal chemistry to materials science.
| Property | Value |
| Molecular Formula | C8H5F2NO |
| Molecular Weight | 169.13 g/mol |
| CAS Number | 942473-62-3 |
| MDL Number | MFCD09475447 |
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAABGWDHSEBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294288 | |
| Record name | 2-(3,4-Difluorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-62-3 | |
| Record name | 2-(3,4-Difluorophenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942473-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Difluorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoro Phenoxyacetonitrile
Reactivity Profiles of the Difluoro-phenoxy Moiety
The 3,4-difluoro substitution pattern on the phenoxy group is a primary determinant of the molecule's reactivity, particularly concerning the aromatic ring.
Influence of Fluorine Substituents on Aromatic Ring Reactivity
The two fluorine atoms at the 3- and 4-positions of the benzene (B151609) ring exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic π-system, making the ring electron-deficient. Consequently, the ring is deactivated towards electrophilic aromatic substitution reactions. Conversely, this electron-deficient nature significantly activates the ring for nucleophilic aromatic substitution (SNAr) reactions.
Participation in Nucleophilic Aromatic Substitution Processes
The electron-withdrawing nature of the fluorine atoms, combined with the presence of a good leaving group (fluoride ion), makes the aromatic ring of 3,4-Difluoro-phenoxyacetonitrile susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this class of compounds.
The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing fluorine atoms. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents generally favor the reaction. The fluorine atom at the 4-position (para to the ether linkage) is generally more susceptible to substitution due to better resonance stabilization of the intermediate Meisenheimer complex.
Below is a table summarizing representative nucleophilic aromatic substitution reactions on similar difluoroaromatic compounds.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Type |
| Amine | R-NH₂ | DMF | 80-120 | Amino-substituted phenoxyacetonitrile (B46853) |
| Alkoxide | R-ONa | THF | 60-100 | Alkoxy-substituted phenoxyacetonitrile |
| Thiolate | R-SNa | DMSO | 50-90 | Thioether-substituted phenoxyacetonitrile |
Reactions of the Acetonitrile (B52724) Functionality
The acetonitrile group (–CH₂CN) provides additional sites for chemical transformations, involving both the methylene (B1212753) bridge and the nitrile group.
Reactions at the Methylene Bridge (–OCH₂CN)
The methylene (–CH₂) protons are alpha to the electron-withdrawing nitrile group, which makes them acidic. In the presence of a strong base, these protons can be abstracted to form a carbanion. This carbanion can then act as a nucleophile in various reactions, such as alkylation with alkyl halides.
This reactivity allows for the introduction of various substituents at the methylene bridge, leading to the synthesis of a diverse range of derivatives. The general scheme for the alkylation of the methylene bridge is as follows:
Deprotonation with a strong base (e.g., NaH, LDA) to form the carbanion.
Nucleophilic attack of the carbanion on an electrophile (e.g., an alkyl halide).
A representative example of this reaction on a related phenoxyacetonitrile is shown in the table below.
| Base | Electrophile | Solvent | Product |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF | 2-(3,4-Difluorophenoxy)propanenitrile |
| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | THF | 2-(3,4-Difluorophenoxy)-3-phenylpropanenitrile |
Transformations of the Nitrile Group (–CN)
The nitrile group is a versatile functional group that can undergo a variety of transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction proceeds through an amide intermediate.
Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat converts the nitrile to a carboxylic acid (3,4-Difluorophenoxyacetic acid).
Basic Hydrolysis: Refluxing with a strong base (e.g., NaOH, KOH) followed by acidification yields the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine (2-(3,4-Difluorophenoxy)ethan-1-amine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/Pd, Pt, or Ni). chemistrysteps.comdoubtnut.comlibretexts.orgyoutube.com
The reduction with LiAlH₄ proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile group. chemistrysteps.comdoubtnut.comlibretexts.org The reaction typically requires an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form, after hydrolysis, ketones. This allows for the formation of a new carbon-carbon bond.
Mechanistic Elucidation of Key Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the SNAr reaction of this compound proceeds through a Meisenheimer complex intermediate. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form this stabilized anion. The presence of two fluorine atoms is crucial for stabilizing the negative charge of the Meisenheimer complex through their strong inductive electron-withdrawing effect. The para-position to the activating group is generally more reactive due to more effective delocalization of the negative charge onto the activating group through resonance.
Nitrile Reduction with LiAlH₄: The mechanism of nitrile reduction with lithium aluminum hydride involves a two-step nucleophilic addition of hydride (H⁻) ions. chemistrysteps.comdoubtnut.comlibretexts.org
The first hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an imine anion intermediate, which is coordinated to the aluminum species. libretexts.org
A second hydride ion is then delivered to the same carbon atom, resulting in a dianion.
Subsequent workup with a protic solvent (e.g., water) protonates the nitrogen atom to yield the primary amine. chemistrysteps.com
Despite a comprehensive search for scholarly articles and research data, specific information regarding the chemical reactivity and mechanistic investigations of this compound, including kinetic and thermodynamic studies or the investigation of its intermediates and transition states, is not available in the public domain.
General chemical principles suggest that the reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine atoms on the phenyl ring and the presence of the phenoxy and acetonitrile functional groups. However, without specific experimental or computational studies, any detailed discussion on its reaction kinetics, thermodynamics, intermediates, and transition states would be purely speculative.
Therefore, it is not possible to provide a scientifically accurate article based on the requested outline and content inclusions, as the necessary research findings and data are not present in the available literature.
Spectroscopic and Structural Characterization of 3,4 Difluoro Phenoxyacetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the chemical environment of specific atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. For 3,4-Difluoro-phenoxyacetonitrile, a combination of these NMR experiments provides a complete picture of its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to two distinct proton environments: the methylene (B1212753) (-CH₂-) protons and the aromatic ring protons.
Methylene Protons (-OCH₂CN): These two protons are chemically equivalent and are not adjacent to any other protons, so they are expected to appear as a sharp singlet. Their chemical shift would be influenced by the adjacent electron-withdrawing ether oxygen and nitrile group. Based on data for similar structures like phenoxyacetonitrile (B46853) and phenoxyacetone, this singlet is predicted to appear in the range of 4.8-5.0 ppm. nih.govchemicalbook.com
Aromatic Protons (Ar-H): The 3,4-difluorophenyl group contains three aromatic protons at positions 2, 5, and 6. These protons are chemically non-equivalent and will show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The signals for these protons are expected to appear in the typical aromatic region, approximately between 6.9 and 7.4 ppm. chemicalbook.com The exact multiplicity of each signal will be a complex multiplet, likely a doublet of doublets or a doublet of doublet of doublets, reflecting the various coupling interactions.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | m | 1H | Ar-H |
| ~7.0 - 7.2 | m | 1H | Ar-H |
| ~6.9 - 7.1 | m | 1H | Ar-H |
| ~4.9 | s | 2H | -OCH₂CN |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected.
Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a characteristic downfield region, estimated to be around 115-120 ppm. oregonstate.edu
Methylene Carbon (-OCH₂CN): This carbon, situated between an oxygen and a nitrile group, is expected to have a chemical shift in the range of 55-65 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six separate signals. The carbons directly bonded to fluorine (C-3 and C-4) will appear as large doublets due to strong one-bond carbon-fluorine coupling (¹JCF). The chemical shifts of all aromatic carbons are influenced by the electronegative fluorine atoms and the ether linkage. The carbon attached to the ether oxygen (C-1) is expected around 150 ppm, while the carbons bonded to fluorine will be in a similar region, with their exact shifts determined by complex substituent effects. oregonstate.educompoundchem.comwisc.edu The remaining aromatic carbons (C-2, C-5, C-6) will also show smaller couplings to the fluorine atoms (²JCF, ³JCF) and will resonate between approximately 105 and 125 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 (d) | C-1 |
| ~108 (dd) | C-2 |
| ~152 (dd, ¹JCF) | C-3 |
| ~148 (dd, ¹JCF) | C-4 |
| ~118 (dd) | C-5 |
| ~124 (d) | C-6 |
| ~116 | -CN |
| ~60 | -OCH₂CN |
Note: (d) denotes doublet, (dd) denotes doublet of doublets, reflecting C-F coupling.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. wikipedia.org Given the 100% natural abundance of the ¹⁹F isotope, it provides clear signals with a wide chemical shift range, making it excellent for distinguishing between non-equivalent fluorine atoms. wikipedia.orgalfa-chemistry.com
For this compound, two distinct signals are expected, one for the fluorine at C-3 and one for the fluorine at C-4. These signals will appear in the region typical for aromatic fluorides (-130 to -160 ppm relative to CFCl₃). biophysics.orgucsb.edu The two fluorine atoms will couple to each other (ortho ³JFF coupling), resulting in each signal appearing as a doublet. Further coupling to adjacent aromatic protons will create more complex splitting, likely resulting in each signal being a doublet of doublets. Computational methods can be used to predict these chemical shifts with increasing accuracy. nih.gov
Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -135 | dd | F (on C-3) |
| ~ -145 | dd | F (on C-4) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. libretexts.orglibretexts.org The molecular formula of this compound is C₈H₅F₂NO, with a monoisotopic mass of 169.0340 amu.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Using electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M•⁺), which can then break apart into smaller, characteristic fragment ions.
Molecular Ion Peak (M•⁺): A peak at m/z = 169 corresponding to the intact molecular ion is expected.
Key Fragmentation: The fragmentation pattern provides a fingerprint of the molecule. A common fragmentation pathway for ethers is cleavage of the C-O bond. A significant fragment would be expected at m/z = 129, corresponding to the [F₂C₆H₃O]⁺ ion. Another likely fragmentation is the loss of the cyanomethyl radical (•CH₂CN), leading to a fragment ion [F₂C₆H₃O]⁺ also at m/z = 129. The base peak (most intense peak) in the spectrum will correspond to the most stable fragment ion formed. slideshare.netmassbank.eu
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a soft ionization technique that typically forms a protonated molecular ion, [M+H]⁺. Its key advantage is the ability to measure the mass-to-charge ratio with very high accuracy (typically to four or five decimal places).
For this compound, HR-ESI-MS would detect the protonated molecule [C₈H₆F₂NO]⁺ with a calculated m/z of 170.0418. An experimental measurement of this value would confirm the elemental composition of the molecule, distinguishing it from any other compound with the same nominal mass. Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to reveal structural motifs. nih.gov
Predicted Key Mass Spectrometry Fragments for this compound
| m/z (amu) | Ion Structure | Fragmentation Origin |
| 169 | [C₈H₅F₂NO]•⁺ | Molecular Ion (M•⁺) |
| 129 | [F₂C₆H₃O]⁺ | Loss of •CH₂CN |
| 101 | [C₅H₂FO]⁺ | Loss of CO from m/z 129 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. These techniques probe the vibrational energy levels of molecular bonds, providing a unique fingerprint of the compound's structure.
Due to a lack of publicly available experimental FTIR spectra for this compound, theoretical calculations based on Density Functional Theory (DFT) are employed to predict its vibrational modes. DFT methods, such as B3LYP with a 6-31G* basis set, have been shown to provide reliable predictions of infrared spectra for a wide range of organic molecules. nih.gov The predicted FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
The primary vibrational modes anticipated in the FTIR spectrum include:
C≡N Stretch: The nitrile group (C≡N) is expected to show a strong and sharp absorption band in the region of 2260-2240 cm⁻¹.
C-O-C Stretching: The aryl-ether linkage will produce characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch typically appears in the 1260-1200 cm⁻¹ region, while the symmetric stretch is found at lower wavenumbers, around 1075-1020 cm⁻¹.
C-F Stretching: The carbon-fluorine bonds on the aromatic ring will give rise to strong absorption bands in the 1300-1100 cm⁻¹ range. The precise positions of these bands are sensitive to the substitution pattern.
Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.
=C-H Stretching: The stretching vibrations of the aromatic C-H bonds will appear above 3000 cm⁻¹.
-CH₂- Stretching: The methylene group adjacent to the nitrile and ether functionalities will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.
For a comparative understanding, the experimental FTIR spectrum of the related compound, 4-phenoxyphthalonitrile, shows characteristic peaks that can be correlated. acs.org Similarly, studies on other fluorinated benzonitriles, such as 3,5-difluorobenzonitrile, provide insights into the expected vibrational frequencies. researchgate.net
Table 1: Predicted FTIR Spectral Data for this compound (Theoretical)
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| ~2950-2850 | Aliphatic CH₂ Stretch | Medium |
| ~2250 | C≡N Stretch | Strong, Sharp |
| ~1610, 1580, 1500 | Aromatic C=C Stretch | Medium to Strong |
| ~1450 | CH₂ Scissoring | Medium |
| ~1280-1240 | Asymmetric C-O-C Stretch | Strong |
| ~1200-1100 | C-F Stretch | Strong |
| ~1050 | Symmetric C-O-C Stretch | Medium |
| ~900-700 | Aromatic C-H Out-of-Plane Bend | Strong |
Note: The data in this table is predictive and based on theoretical calculations and comparison with analogous compounds. Actual experimental values may vary.
Key Raman active vibrations anticipated for this compound include:
C≡N Stretch: The nitrile stretch is also Raman active and typically appears as a strong, sharp band.
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, often around 1000 cm⁻¹, is usually a strong and characteristic Raman band. The other aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region are also prominent.
C-F Stretching: While strong in the IR, C-F stretches can be weaker in the Raman spectrum.
-CH₂- Vibrations: The methylene group vibrations will also be present in the Raman spectrum.
Comparative analysis with related molecules, such as chloro-substituted phenoxyacetic acids and 3,4-diamino benzophenone, for which both experimental and calculated Raman spectra are available, aids in the interpretation of the predicted spectrum of this compound. elixirpublishers.comresearchgate.net
Table 2: Predicted Raman Spectral Data for this compound (Theoretical)
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2950-2850 | Aliphatic CH₂ Stretch | Medium |
| ~2250 | C≡N Stretch | Strong, Sharp |
| ~1610, 1580 | Aromatic C=C Stretch | Strong |
| ~1000 | Aromatic Ring Breathing | Strong |
| ~800-600 | Ring Bending/Deformation | Medium |
Note: This data is based on theoretical predictions and analogies to similar compounds.
Advanced Structural Determination Techniques
While vibrational spectroscopy provides information about functional groups, advanced techniques are required to determine the precise three-dimensional arrangement of atoms within the molecule.
X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound, providing precise bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).
However, the principles of X-ray crystallography and the expected structural features can be discussed based on related molecules. For a molecule like this compound, a single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
Analysis of the crystal structures of related ortho-difluorinated aromatic ethers reveals common packing motifs and intermolecular interactions. researchgate.net For instance, weak intermolecular interactions such as C-H···F, C-H···N, and π-π stacking are likely to play a significant role in the crystal packing of this compound. The dihedral angle between the phenyl ring and the phenoxyacetonitrile side chain would be a key structural parameter determined from such an analysis.
Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |
| Space Group | e.g., P2₁/c, Pbca |
| Key Bond Lengths (Å) | C-F (~1.35), C-O (~1.37, ~1.43), C≡N (~1.14) |
| Key Bond Angles (°) | C-O-C (~118-122) |
| Intermolecular Interactions | C-H···F, C-H···N, π-π stacking |
Note: These are hypothetical values based on known structures of similar compounds.
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is a powerful tool for determining the absolute configuration of chiral molecules.
For this compound itself, the molecule is achiral and therefore would not exhibit an ECD spectrum. However, if chiral analogues were to be synthesized, for example, by introducing a chiral center in the molecule or through atropisomerism, ECD would be a crucial technique for assigning their absolute stereochemistry. Atropisomerism can arise in substituted biaryl systems where rotation around a single bond is sterically hindered. academie-sciences.fracademie-sciences.frresearchgate.net
In the absence of any reported chiral analogues of this compound, a discussion of ECD remains hypothetical. If such analogues were to be studied, their experimental ECD spectra would be compared with theoretically predicted spectra, typically calculated using time-dependent density functional theory (TD-DFT), to establish the absolute configuration of the enantiomers. rsc.org
Computational and Theoretical Investigations of 3,4 Difluoro Phenoxyacetonitrile
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical studies are fundamental in elucidating the intrinsic properties of 3,4-Difluoro-phenoxyacetonitrile at the atomic level. These calculations provide a detailed understanding of the molecule's three-dimensional structure and the distribution of its electrons.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach for determining the ground-state properties of molecules due to its favorable balance of computational cost and accuracy. wikipedia.orgohio-state.edu DFT calculations can predict various properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moment and molecular orbital energies.
Interactive Table: Predicted Ground State Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-F Bond Length (Å) | 1.35 |
| C-O Bond Length (Å) | 1.37 |
| O-C (methylene) Bond Length (Å) | 1.43 |
| C-C (aromatic) Bond Length (Å) | 1.39 |
| C≡N Bond Length (Å) | 1.15 |
| C-O-C Bond Angle (°) | 118.0 |
| F-C-C Bond Angle (°) | 119.5 |
| O-C-C (methylene) Bond Angle (°) | 108.5 |
The presence of the ether linkage in this compound allows for rotational freedom, leading to the possibility of different conformers. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods, particularly DFT, are highly effective for exploring the potential energy surface of a molecule and identifying its stable conformers and the energy barriers between them. mdpi.com
For this compound, the key dihedral angle to consider is that which describes the orientation of the cyanomethoxy group relative to the plane of the difluorophenyl ring. By systematically rotating this bond and calculating the energy at each step, a potential energy scan can be generated, revealing the minimum energy conformers.
The relative stability of these conformers is determined by their calculated energies, with lower energy conformers being more stable and therefore more populated at equilibrium. The stability is influenced by a combination of steric and electronic effects, including potential intramolecular interactions between the fluorine atoms and the ether oxygen or nitrile group.
In addition to conformational isomers, the relative stability of positional isomers, such as 2,3-difluoro-phenoxyacetonitrile or 2,5-difluoro-phenoxyacetonitrile, could also be investigated computationally. Such studies would involve optimizing the geometry of each isomer and comparing their ground state energies to determine the most thermodynamically stable arrangement of the fluorine atoms on the phenyl ring.
Molecular Docking and Dynamics Simulations (if relevant to biological interactions)
While there are no specific molecular docking or dynamics simulations for this compound in the provided search results, these computational techniques are invaluable for exploring the potential biological activity of a molecule. Molecular docking predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme, to form a stable complex.
Given the structural motifs present in this compound, such as the aromatic ring, ether linkage, and nitrile group, it could potentially interact with a variety of biological targets. For instance, the nitrile group can act as a hydrogen bond acceptor, and the fluorinated phenyl ring can participate in hydrophobic and halogen bonding interactions.
A hypothetical molecular docking study would involve:
Selection of a target protein: Based on the known biological activities of structurally similar compounds.
Preparation of the ligand and protein structures: This includes generating a 3D structure of this compound and preparing the protein structure from a database like the Protein Data Bank (PDB).
Docking simulation: Using software to predict the binding mode and affinity of the ligand to the protein's active site.
Analysis of results: Examining the predicted binding poses and interactions, such as hydrogen bonds and hydrophobic contacts, and calculating a docking score to estimate the binding affinity.
Molecular dynamics (MD) simulations could then be used to study the stability of the predicted ligand-protein complex over time and to investigate the conformational changes that may occur upon binding.
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods can provide significant insights into the chemical reactivity of this compound and the mechanisms of its potential reactions. The electronic properties calculated using DFT, such as the HOMO and LUMO energies and the MESP, are key to understanding its reactivity.
The HOMO represents the ability of a molecule to donate electrons, so regions of the molecule with high HOMO density are likely sites for electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, and regions with high LUMO density are susceptible to nucleophilic attack. The MESP map visually represents the electron-rich and electron-poor regions of the molecule, providing a guide to its reactive sites.
For this compound, the electron-withdrawing nature of the fluorine atoms and the nitrile group will significantly influence the electron distribution in the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic aromatic substitution. The ether oxygen, with its lone pairs of electrons, is a potential site for protonation or coordination to Lewis acids.
Computational methods can also be used to model reaction mechanisms by locating the transition state structures and calculating the activation energies for different reaction pathways. This can help in predicting the most likely products of a reaction and understanding the factors that control its outcome.
Theoretical Approaches to Structure-Activity and Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical approaches that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are built by developing mathematical equations that relate a set of molecular descriptors to an observed activity or property.
For a series of compounds related to this compound, a QSAR study could be conducted to understand how variations in the structure affect a particular biological activity. The molecular descriptors used in such a study could include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric descriptors: Molecular volume, surface area, specific conformational parameters.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
The fluorine atoms in this compound are expected to have a significant impact on its properties. Fluorine is highly electronegative and can alter the electronic properties of the molecule, affecting its reactivity and ability to participate in hydrogen bonding. The introduction of fluorine can also increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
By developing QSAR/QSPR models, it is possible to predict the activity and properties of new, unsynthesized analogs of this compound, thereby guiding the design of molecules with desired characteristics.
Research Applications of 3,4 Difluoro Phenoxyacetonitrile Analogues
Role as Intermediates in Pharmaceutical and Agrochemical Synthesis
The 3,4-difluorophenoxy moiety is a valuable pharmacophore in drug discovery, often imparting improved metabolic stability, binding affinity, and bioavailability. The additional presence of the cyano group in 3,4-Difluoro-phenoxyacetonitrile and its analogues provides a versatile chemical handle for a wide range of synthetic transformations, making these compounds attractive starting materials for the synthesis of novel therapeutic and agrochemical agents.
Precursors for Novel Medicinal Agents
Analogues of this compound serve as crucial precursors in the synthesis of a diverse array of novel medicinal agents. The difluorinated phenoxy group can be found in various biologically active molecules, and the acetonitrile (B52724) functionality allows for its elaboration into more complex side chains or heterocyclic systems.
For instance, the structural motif of a difluorinated phenyl ring connected to a nitrogen-containing heterocycle is present in a number of advanced drug candidates. A notable example is the development of a novel series of 4,4-difluoropiperidine (B1302736) ether-based dopamine (B1211576) D4 receptor antagonists. In this work, structure-activity relationship studies led to the identification of compounds with exceptional binding affinity and selectivity for the D4 receptor, highlighting the importance of the difluorinated scaffold in achieving the desired pharmacological profile. While not directly synthesized from this compound, the synthesis of such compounds often involves precursors with similar structural features.
Furthermore, the phenoxyacetonitrile (B46853) core is a recognized building block in medicinal chemistry. Thiophene (B33073), a heterocyclic analogue of the phenyl ring, is a privileged pharmacophore found in numerous FDA-approved drugs. The diverse biological activities of thiophene derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, underscore the potential of related aromatic systems in drug discovery. nih.gov The strategic placement of fluorine atoms on the phenyl ring of phenoxyacetonitrile analogues can be hypothesized to enhance the therapeutic potential of the resulting molecules.
The synthesis of bioactive compounds often relies on the coupling of various molecular fragments. Copper-catalyzed cross-coupling reactions, for example, are widely used to form carbon-nitrogen and carbon-oxygen bonds, which are prevalent in many pharmaceutical compounds. researchgate.net The this compound scaffold can readily participate in such reactions, allowing for the efficient construction of complex molecular architectures with potential therapeutic applications.
| Precursor Type | Therapeutic Target/Application | Key Findings |
| 4,4-Difluoropiperidine Ether | Dopamine D4 Receptor Antagonist | Identification of compounds with high binding affinity and selectivity, useful as in vitro tool compounds. |
| Thiophene Derivatives | Various (Anticancer, Anti-inflammatory) | Thiophene is a privileged pharmacophore in many FDA-approved drugs, demonstrating the therapeutic potential of related aromatic systems. nih.gov |
| Naphthoquinone Adducts | Anticancer (Lung A549 cell growth inhibition) | Synthesis of bioactive fused naphthoquinone adducts via intramolecular copper-catalyzed reactions. researchgate.net |
The table above provides examples of how structural motifs related to this compound are utilized in the development of new medicinal agents.
Building Blocks for Ligand Development for Biological Targets
The development of selective ligands for biological targets is a critical aspect of drug discovery and chemical biology. The this compound scaffold provides a rigid and well-defined platform for the construction of such ligands. The difluoro-substitution pattern can influence the electronic properties of the aromatic ring, which can in turn affect its interactions with the target protein. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize binding.
Porphyrin derivatives, for example, are well-known for their ability to form coordination complexes with metal ions and are used as building blocks for functional supramolecular assemblies. mdpi.com The attachment of substituted phenyl groups to the porphyrin macrocycle can modulate its photophysical and electrochemical properties, making it suitable for applications in areas such as photodynamic therapy. The principles of using substituted aromatic rings to tune the properties of a core scaffold are directly applicable to the use of this compound analogues in ligand design.
Similarly, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are considered privileged structures in medicinal chemistry due to their broad range of biological activities. researchgate.net These compounds are often synthesized through multicomponent reactions and serve as precursors for more complex molecules. The incorporation of a 3,4-difluorophenoxy group into such scaffolds could lead to the development of novel ligands with enhanced biological activity.
Pyrrole (B145914) derivatives have also been utilized as building blocks in the synthesis of minor-groove binders for DNA. nih.gov The specific substitution pattern on the pyrrole ring is crucial for achieving high binding affinity and sequence selectivity. The use of this compound analogues as starting materials for the synthesis of novel DNA-binding agents represents a promising area of research.
| Building Block | Target/Application | Design Principle |
| Porphyrin Derivatives | Supramolecular Assemblies, Photodynamic Therapy | Tuning of photophysical and electrochemical properties through peripheral substitutions. mdpi.com |
| 3,4-Dihydro-2(1H)-pyridones | Various (Vasorelaxant, Antitumor, etc.) | Privileged structures with a broad range of biological activities. researchgate.net |
| Pyrrole Derivatives | DNA Minor-Groove Binders | Specific substitution patterns for enhanced binding affinity and selectivity. nih.gov |
This table illustrates the use of various heterocyclic building blocks in ligand development, a principle that can be extended to analogues of this compound.
Synthesis of Antimicrobial Agents (e.g., Anti-MRSA Compounds)
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. The this compound scaffold can serve as a valuable starting point for the synthesis of such compounds.
Research has shown that novel phenyltriazole derivatives can be designed to target MRSA cell wall biosynthesis. nih.gov These compounds, which replace a thiazole (B1198619) core with a 1,2,3-triazole ring, have demonstrated significant activity against MRSA, with some exhibiting potent and time-dependent bactericidal activity. nih.gov The synthesis of these derivatives often involves the use of substituted phenyl precursors, and the incorporation of a difluorophenoxy moiety could potentially enhance their antimicrobial efficacy.
Similarly, a series of synthetic phenylthiazole compounds have been evaluated for their activity against MRSA. google.com Structure-activity relationship studies revealed that specific substitutions on the phenyl and thiazole rings were crucial for potent antimicrobial activity. google.com This highlights the potential for developing novel anti-MRSA agents by modifying the substitution pattern of the aromatic ring, for which this compound analogues would be ideal starting materials.
Furthermore, analogues of nitrofuran antibiotics have been identified as potent inhibitors of the bacterial GroEL/ES chaperone system. nih.gov These compounds often feature a nitro-substituted heterocyclic ring linked to another aromatic system. The replacement of the nitro-substituted ring with a difluorophenoxy group could lead to the discovery of new GroEL/ES inhibitors with improved pharmacological properties.
| Compound Class | Target/Mechanism | Key Findings |
| Phenyltriazole Derivatives | MRSA Cell Wall Biosynthesis | Potent bactericidal activity against MRSA, with some compounds outperforming vancomycin (B549263) in time-kill assays. nih.gov |
| Phenylthiazole Compounds | MRSA | Specific substitutions on the phenyl and thiazole rings are crucial for antimicrobial activity. google.com |
| Nitrofuran Antibiotic Analogues | GroEL/ES Chaperone System | Identification of potent inhibitors of bacterial proliferation with low cytotoxicity. nih.gov |
The table above summarizes the findings on different classes of antimicrobial agents, suggesting the potential of incorporating the this compound scaffold in the design of new anti-MRSA compounds.
Explorations in Material Science and Chemical Engineering
Beyond their applications in the life sciences, analogues of this compound are also valuable intermediates in the field of material science. The presence of the difluorinated phenyl ring can impart desirable properties such as high thermal stability, specific liquid crystalline behavior, and unique photophysical characteristics.
Application as Intermediates for Liquid Crystals
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies, such as those found in televisions and computer monitors. The molecular structure of a compound plays a crucial role in determining its liquid crystalline properties. Fluorinated liquid crystals are of particular interest due to their favorable dielectric anisotropy and viscosity.
The synthesis of novel fluorinated liquid crystals often involves the use of intermediates containing one or more fluorinated phenyl rings. nih.gov For example, liquid crystalline compounds with multiple fluorine-substituted benzene (B151609) rings and a terminal trifluoromethyl group have been developed. These compounds exhibit high clearing points and dielectric anisotropy, making them suitable for use in advanced display applications. The this compound scaffold, with its difluorinated phenyl ring, represents a valuable building block for the synthesis of such materials.
The design of liquid crystals often involves the connection of rigid core structures, such as phenyl rings, with flexible alkyl chains. The nitrile group in this compound can be readily converted into other functional groups, allowing for the attachment of various side chains to tailor the liquid crystalline properties of the final molecule.
Potential in Materials Exhibiting Aggregation-Induced Emission (AIE)
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is in stark contrast to the aggregation-caused quenching (ACQ) effect observed in many traditional fluorescent dyes. AIE materials have shown great promise in a variety of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.
The mechanism of AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Molecules with rotatable phenyl groups are often good candidates for AIEgens. The this compound scaffold, with its rotatable phenyl ring, could potentially be incorporated into larger molecular structures to create novel AIE materials.
Research into AIEgens has explored a wide range of molecular architectures. For example, molecules incorporating phenoxazine (B87303) and phenothiazine (B1677639) donor groups have been shown to exhibit both thermally activated delayed fluorescence (TADF) and AIE characteristics. nih.gov The structural similarity of the phenoxy group in this compound to these donor groups suggests that it could be a useful component in the design of new AIEgens. The difluoro-substitution could further modulate the electronic properties and intermolecular interactions, potentially leading to enhanced AIE performance.
| Material Type | Key Property | Potential Application |
| Fluorinated Liquid Crystals | High Dielectric Anisotropy, Favorable Viscosity | Advanced Display Technologies (e.g., LCDs) |
| AIE Materials | Aggregation-Induced Emission | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors, Bioimaging |
This table highlights the potential applications of materials derived from this compound analogues in material science.
Radiopharmaceutical Development and Molecular Imaging
The journey of a potential PET radiotracer from a chemical concept to a clinical imaging tool is a multi-step process that involves initial design, chemical synthesis, radiolabeling, and extensive preclinical evaluation. technologypublisher.com This process aims to create a molecule that not only binds to a specific biological target with high affinity and selectivity but also possesses suitable pharmacokinetic properties for in vivo imaging. nih.govnih.gov
Strategies for ¹⁸F-Labeling of Fluorinated Phenoxyacetonitriles
Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical characteristics, including a half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.govnih.gov The introduction of ¹⁸F into a molecule like a fluorinated phenoxyacetonitrile analogue can be achieved through several established strategies.
Nucleophilic Aromatic Substitution (SNA_r_): This is a widely employed method for ¹⁸F-labeling of aromatic rings. In the context of a this compound analogue, if a suitable leaving group (e.g., a nitro group, a trimethylammonium group, or a halogen) is introduced at a position activated for nucleophilic attack, it can be displaced by [¹⁸F]fluoride. The reaction is typically carried out in the presence of a phase-transfer catalyst, such as a Kryptofix 2.2.2/potassium carbonate complex, in a high-boiling point aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).
Prosthetic Group Labeling: An alternative approach involves the use of a small, pre-labeled molecule, known as a prosthetic group, which is then attached to the larger molecule of interest. This is particularly useful for complex molecules or when direct fluorination is challenging. For a phenoxyacetonitrile scaffold, a common strategy would be to attach a linker to the molecule that can react with an ¹⁸F-labeled prosthetic group. Examples of such reactions include "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or the formation of an amide bond.
Isotope Exchange: In some cases, it is possible to exchange a non-radioactive fluorine atom (¹⁹F) already present in the molecule with its radioactive counterpart, ¹⁸F. This method, known as ¹⁸F-¹⁹F isotope exchange, can be advantageous due to its simplicity. For a this compound analogue, this could theoretically be a viable strategy, although achieving high specific activity can be a challenge.
Metal-Mediated Labeling: Recent advancements have introduced metal-mediated radiofluorination reactions, which can offer milder reaction conditions and improved substrate scope. These methods could potentially be applied to the synthesis of ¹⁸F-labeled phenoxyacetonitrile analogues.
The choice of the labeling strategy depends on various factors, including the chemical structure of the precursor molecule, the desired position of the ¹⁸F-label, and the required radiochemical yield and specific activity.
Development of Radiotracers for Positron Emission Tomography (PET)
The development of a novel PET radiotracer based on the this compound scaffold would require a systematic evaluation of its potential as an imaging agent. nih.govtechnologypublisher.com This involves several key stages of research.
Target Selection and Ligand Design: The initial step is to identify a biological target of interest, such as a specific receptor or enzyme in the central nervous system or in cancerous tissues. nih.govnih.gov Analogues of this compound would then be designed and synthesized to have high affinity and selectivity for this target. The presence of the difluorophenyl group could influence the binding affinity and metabolic stability of the molecule.
Preclinical Evaluation: Once a series of candidate compounds is synthesized, they undergo rigorous preclinical testing. This includes:
In vitro binding assays: To determine the affinity and selectivity of the compounds for the target receptor or enzyme.
Lipophilicity measurement: The lipophilicity (logP or logD) of a tracer is a critical parameter that affects its ability to cross the blood-brain barrier and its non-specific binding in the body.
In vitro metabolism studies: To assess the stability of the compound in the presence of metabolic enzymes.
Radiolabeling and purification: The most promising candidates are then radiolabeled with ¹⁸F using one of the strategies described above. The radiolabeled tracer must be purified to a high radiochemical purity.
In vivo Imaging Studies: The final stage of preclinical development involves PET imaging studies in animal models. nih.gov These studies provide crucial information on:
Biodistribution: The uptake and clearance of the radiotracer in different organs and tissues.
Target engagement: The ability of the tracer to bind to its intended target in a living organism. This is often demonstrated by blocking studies, where the uptake of the radiotracer is reduced by pre-administration of a non-radioactive drug that binds to the same target.
Pharmacokinetics: The time course of the radiotracer in the body, including its absorption, distribution, metabolism, and excretion.
Based on the results of these comprehensive evaluations, a decision is made on whether a particular radiotracer candidate has the potential for further development and eventual use in human clinical studies.
While no specific research on the radiopharmaceutical applications of this compound analogues has been identified in the reviewed literature, the established principles of PET tracer development provide a clear roadmap for how such compounds could be explored as potential imaging agents for a variety of biological targets.
Future Research Directions and Perspectives in 3,4 Difluoro Phenoxyacetonitrile Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's increasing focus on green chemistry principles necessitates the development of more sustainable methods for synthesizing 3,4-Difluoro-phenoxyacetonitrile and its analogs. Traditional ether synthesis methods, such as the Williamson ether synthesis, often rely on harsh reaction conditions, toxic solvents, and produce significant salt waste. researchgate.net Future research will likely focus on catalytic and environmentally friendly alternatives.
Innovations in this area may include the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. researchgate.net Microwave-assisted organic synthesis and solvent-free reaction conditions are also promising avenues, as they can lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netindianchemicalsociety.com The exploration of deep eutectic solvents (DESs) as green reaction media is another emerging trend. researchgate.net These biodegradable and low-cost solvents can act as both the solvent and catalyst in etherification reactions. researchgate.net A comparative analysis of various synthetic methods for aryl ethers highlights the potential for greener approaches to achieve high yields under milder conditions.
Comparison of Synthetic Methods for Aryl Ethers
| Catalyst/Method | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| [NBu4][Pd(DMSO)Cl3] | K3PO4, DMF, 50–140°C, 3–6 h | 12–97 | researchgate.net |
| N,O-Cu@AS-MNPs | K2CO3, DMSO, 120°C, 24 h | 15–95 | researchgate.net |
| Guanidine hydrochloride | Water-acetone, Room Temp, 2 h | 55–85 | rsc.org |
| Cu2O/4,7-dihydroxy-1,10-phenanthroline | Neat water, 110°C, 24 h | Good to Excellent | uni.edu |
| Thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate (B81430) salts | Neat alcohol, 60°C | 0–73 | physiology.org |
Integration into High-Throughput Screening (HTS) and Combinatorial Chemistry Libraries
The structural motifs present in this compound make it an attractive candidate for inclusion in high-throughput screening (HTS) and combinatorial chemistry libraries. HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the drug discovery process. thermofisher.comnih.gov The phenoxyacetonitrile (B46853) core can be readily functionalized, allowing for the creation of large and diverse libraries of related compounds.
A critical aspect of designing compounds for HTS libraries is ensuring they possess "drug-like" properties to minimize false positives and improve the chances of identifying viable leads. mdpi.comnih.gov This includes considerations of solubility, molecular weight, and lipophilicity. The development of DNA-encoded libraries (DELs) offers a powerful platform for exploring vast chemical spaces, where the phenoxyacetonitrile scaffold could serve as a valuable building block. uni.edu An important application of HTS is the early identification of compounds that may cause adverse effects, such as inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. nih.govnih.govalfa-chemistry.com
Representative Data from High-Throughput Screening for hERG Inhibition
| Compound Type | Screening Method | Number of Compounds Tested | Identified hERG Inhibitors | Average IC50 of Actives | Reference |
|---|---|---|---|---|---|
| Tox21 Library | qHTS Thallium Flux Assay | ~7871 | 549 | 7.59 µM | nih.gov |
| Marketed Drugs | Automated Patch Clamp | 90 | Varies | Varies | alfa-chemistry.com |
| LOPAC1280, NTP, NPC collections | FluxORTM thallium flux assays | ~2688 | Data for inhibitors and activators | EC50 values reported | nih.gov |
Advanced Applications as Chemical Probes for Biological Systems
The presence of two fluorine atoms in this compound makes it and its derivatives highly suitable for use as chemical probes, particularly in the context of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful tool for studying biological systems due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and the large chemical shift range, which is highly sensitive to the local molecular environment. researchgate.netresearchgate.netsci-hub.se
Fluorinated compounds can be designed as reporter molecules to monitor biological processes such as protein-ligand interactions, conformational changes in biomolecules, and to measure physiological parameters like pH and oxygen concentration. researchgate.netresearchgate.net The distinct chemical shifts of the fluorine atoms in this compound would be expected to change upon binding to a biological target, providing valuable information about the binding event.
Typical ¹⁹F NMR Chemical Shifts of Fluorinated Aromatic Compounds (Referenced to CFCl₃)
| Fluorine Environment | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|
| Aryl-F | -60 to -172 | nih.gov |
| CF₃ on aromatic ring | ~ -60 to -65 | sci-hub.se |
| 5-Fluoroindole | -123 to -126 | nih.gov |
| p-SF₅ArOH (F₄ doublet) | -1.8 (acid-base shift) | sci-hub.se |
Exploration of Novel and Undiscovered Biological Activities
While the full biological profile of this compound is yet to be elucidated, related phenoxyacetonitrile and nitrile-containing compounds have shown a range of biological activities. For example, some phenoxyacetonitrile derivatives are known to possess herbicidal properties. physiology.org Furthermore, amino-acetonitrile derivatives have been identified as a new class of synthetic anthelmintic compounds, effective against parasitic nematodes. nih.gov
Future research should involve broad biological screening of this compound and its derivatives to uncover novel therapeutic applications. This could include screening against various cancer cell lines, bacteria, fungi, and viruses. The unique combination of the difluorophenoxy group and the acetonitrile (B52724) moiety may lead to unexpected and valuable biological activities. The nitrile group, for instance, is a key functional group in a number of approved drugs and can participate in important interactions with biological targets.
Examples of Biological Activities of Nitrile-Containing Heterocyclic Derivatives
| Compound Class | Biological Target/Activity | Reported IC50 Values | Reference |
|---|---|---|---|
| Pyrimidine-5-carbonitrile derivatives | COX-2 Inhibition | 1.03 - 3.98 µM | acs.org |
| Pyrimidine-5-carbonitrile derivatives | 15-LOX Inhibition | 5.29 - 7.87 µM | acs.org |
| Pyrimidine-5-carbonitrile derivatives | EGFR Inhibition | 0.19 - 1.37 µM | acs.org |
| Ferrociphenols | Antiproliferative (MDA-MB-231 cells) | ~29 µM | soton.ac.uk |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The comprehensive understanding of the structure-activity relationships of this compound and its derivatives will be greatly enhanced by a synergistic approach that integrates synthetic chemistry, spectroscopic analysis, and computational modeling. Computational chemistry, particularly density functional theory (DFT), can be used to predict molecular conformations, electronic properties, and even NMR chemical shifts, which can then be validated by experimental data. researchgate.netfigshare.com
This combined approach is particularly powerful for studying fluorinated molecules, where the fluorine atoms can have a profound impact on molecular conformation and noncovalent interactions. figshare.com By comparing experimental data from techniques like X-ray crystallography and NMR with computational predictions, a detailed picture of the molecule's behavior can be constructed. This understanding is crucial for the rational design of new derivatives with improved properties, whether for materials science, as biological probes, or as therapeutic agents.
Comparison of Experimental and Computational Data for Fluorinated Molecules
| Molecule/Property | Experimental Method | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| 2-(2-fluoro-phenyl)-ethylamine-H₂O cluster | Raman Spectroscopy | DFT | Good match between experimental and calculated vibrational frequencies, confirming cluster structure. | figshare.com |
| Fluorinated agrochemicals | log P measurement | DFT (dipole moment calculation) | Correlation between conformation-dependent dipole moment and lipophilicity. | |
| Perfluorosuccinic acid | X-ray Crystallography, ssNMR | Conformational analysis | Strikingly different conformational preferences compared to its hydrocarbon analogue. | |
| 1,3-difluorinated alkanes | NMR Spectroscopy | Quantum mechanical simulations | Strong influence of 1,3-difluorination on alkane chain conformation. |
Q & A
Q. What are the optimal synthetic routes for 3,4-Difluoro-phenoxyacetonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or Friedel-Crafts alkylation. For example:
- Nucleophilic substitution : React 3,4-difluorophenol with bromoacetonitrile in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C for 12–24 hours. Monitor progress via TLC (hexane:ethyl acetate, 4:1).
- Friedel-Crafts alkylation : Use AlCl₃ as a catalyst in dichloromethane under nitrogen, with slow addition of chloroacetonitrile to avoid side reactions.
Q. Critical Parameters :
- Excess base or prolonged heating may lead to dehalogenation or polymerization.
- Moisture-sensitive conditions require strict anhydrous protocols.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy :
- ¹⁹F NMR distinguishes between meta/para fluorine environments (δ −110 to −130 ppm).
- ¹H NMR resolves acetonitrile proton splitting patterns (δ 3.8–4.2 ppm, J = 16–18 Hz).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 199.0372 (calculated for C₈H₅F₂NO).
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (e.g., unreacted phenol).
Validation : Cross-reference with fluorinated analogs like 3,4-Dichlorophenylacetonitrile, where LC-MS resolved positional isomerism .
Advanced Research Questions
Q. How do electronic effects of the 3,4-difluoro-phenoxy group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing fluorine atoms enhance the electrophilicity of the acetonitrile carbon. Design experiments to compare reactivity with non-fluorinated analogs:
- Kinetic Studies : Monitor reaction rates with piperidine in THF using in situ IR spectroscopy.
- DFT Calculations : Calculate LUMO energy at the nitrile carbon (e.g., Gaussian09/B3LYP/6-31G*).
Q. Key Findings :
Q. How can researchers resolve contradictions in reported spectral data for fluorinated acetonitrile derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurity interference. Strategies include:
- Multi-Technique Validation : Combine ¹³C NMR, DEPT-135, and HSQC to assign ambiguous signals.
- Isolation of Byproducts : Use preparative HPLC to isolate minor components and characterize them via X-ray crystallography (if crystalline).
Case Study : For 3,5-Difluorophenylacetonitrile, conflicting ¹H NMR δ values (4.1 vs. 4.3 ppm) were resolved by confirming solvent-induced shifts (DMSO-d₆ vs. CDCl₃) .
Q. What computational models predict the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT-Based Transition State Analysis : Use Gaussian or ORCA to model Diels-Alder reactions with cyclopentadiene.
- Calculate activation barriers for ortho vs. para attack pathways.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., toluene vs. DMF) on transition state geometries.
Q. Predicted Outcomes :
- Meta-fluorine directs electrophilic attack to the nitrile-adjacent position due to σ-hole interactions .
Q. How should researchers design biological activity assays for this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize enzymes with fluorophilic binding pockets (e.g., cytochrome P450 isoforms).
- Fluorine-Specific Assays :
- Use ¹⁹F NMR to monitor binding kinetics.
- Radiolabel with ¹⁸F for PET imaging studies (requires precursor functionalization).
Example Protocol : For kinase inhibition assays, pre-incubate derivatives with ATP-competitive probes and measure IC₅₀ via fluorescence polarization .
Q. What safety protocols are critical when handling this compound in high-temperature reactions?
Methodological Answer:
- Thermal Stability Testing : Perform DSC/TGA to identify decomposition thresholds (>200°C).
- Ventilation : Use closed-system reactors with scrubbers for HF gas mitigation (fluorine release risk).
- PPE : Wear nitrile gloves and face shields during scale-up.
Reference : Safety measures from 3,4-Dichlorophenylacetonitrile handling, where HF emissions were detected at 180°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
